molecular formula C20H20N2O6S2 B1584327 N,N'-Dibenzoyl-L-cystine CAS No. 25129-20-8

N,N'-Dibenzoyl-L-cystine

Cat. No. B1584327
CAS RN: 25129-20-8
M. Wt: 448.5 g/mol
InChI Key: GUTXMPQWQSOAIY-UHFFFAOYSA-N
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Description

“N,N’-Dibenzoyl-L-cystine” is a chiral molecule . It is a cysteine derivative and consists of two amide groups and two carboxyl groups . Its molecular formula is C20H20N2O6S2 .


Synthesis Analysis

“N,N’-Dibenzoyl-L-cystine” is synthesized by the asymmetric synthesis of a racemic mixture of N,N’-dibenzoyl-D-cysteine . It has been used as a reactant in the synthesis of integrin antagonists, the dissipative self-assembly of molecular gelators using chemical fuel, the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts, and the analysis for use as metallo-β-lactamase inhibitors .


Molecular Structure Analysis

The supramolecular structure of “N,N’-Dibenzoyl-L-cystine” is due to the hydrogen bonding interactions . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .


Chemical Reactions Analysis

“N,N’-Dibenzoyl-L-cystine” has been involved in various chemical reactions such as the synthesis of integrin antagonists, dissipative self-assembly of molecular gelators using chemical fuel, synthesis of crosslinkable hydrogel for proliferation of encapsulated human derm fibroblasts, and analysis for use as metallo-β-lactamase inhibitors .


Physical And Chemical Properties Analysis

“N,N’-Dibenzoyl-L-cystine” has a density of 1.5±0.1 g/cm3, a boiling point of 691.6±55.0 °C at 760 mmHg, and a flash point of 372.1±31.5 °C . Its molar refractivity is 115.3±0.3 cm3, and it has 8 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds . Its molecular weight is 448.51 .

Scientific Research Applications

Growth Studies in Rats

A study by Jen and Lewis (1938) investigated the use of N,N'-Dibenzoyl-L-cystine in diet supplements for young white rats. Their research aimed to determine if dibenzoyl-l-cystine could be hydrolyzed in the organism and serve as a significant source of cystine for growth purposes. However, they found no evidence that dibenzoyl-l-cystine under their experimental conditions could effectively serve as a source of cystine for growth (Jen & Lewis, 1938).

Chemical Studies and Synthesis

Zervas and Ferderigos (1974) explored the transformation of dibenzoyl derivatives of cysteine, which led to insights into the formation of cyclic products like lanthionine. They related these transformations to rearrangements in cystine-containing proteins treated with alkali, suggesting potential applications in peptide synthesis (Zervas & Ferderigos, 1974).

Polycysteine Peptides and Proteins

Research by Izumiya and Greenstein (1954) involved the synthesis of various cystinylcystine peptides. They studied the properties of these peptides, including their susceptibility to enzymes like amino acid oxidase and cystine desulfurase. This research provides insights into the behavior of cystine derivatives in biological contexts (Izumiya & Greenstein, 1954).

Hydrogel Research

Ziemecka et al. (2013) demonstrated how a propagating acidic wave in a solution of dibenzoyl-L-cystine can lead to the orientation and alignment of self-assembled fibers constituting a hydrogel. This pH-induced self-assembly process offers potential applications in materials science and engineering (Ziemecka et al., 2013).

Biodegradable Polymer Synthesis

Bechaouch et al. (1996) described a new synthesis method for poly(L-cystyl-L-cystine) using N,N'-bis(trimethylsilyl)cystine dibenzyl ester. The study highlights improvements in polymer properties over previous methods, indicating potential applications in biodegradable polymer production (Bechaouch et al., 1996).

Hyaluronic Acid Hydrogels

Palumbo et al. (2010) synthesized a hyaluronic acid derivative with pendant L-benzoyl-cysteine portions. They linked N,N'-dibenzoyl-L-cystine to the polysaccharide and reduced its disulfide bridge to thiol groups. This research has implications for the development of hydrogels with potential biomedical applications (Palumbo et al., 2010).

Safety And Hazards

Precautions for safe handling of “N,N’-Dibenzoyl-L-cystine” include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electro-static charge .

properties

IUPAC Name

(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTXMPQWQSOAIY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzoyl-L-cystine

CAS RN

25129-20-8
Record name N,N′-Dibenzoyl-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25129-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dibenzoyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
J Zhong, H Fu, X Jia, H Lou, T Wan, H Luo, H Liu… - RSC …, 2019 - pubs.rsc.org
In this study, we report a pH-/thermo-responsive hydrogel formed by N,N′-dibenzoyl-L-cystine (DBC). It is difficult to dissolve DBC in water even on heating, and it exhibits no gelation …
Number of citations: 13 pubs.rsc.org
Y Zheng, Y Li, C Tan, Q Wang - Photochemistry and …, 2011 - Wiley Online Library
A mild sol–gel technique was used to incorporate terbium dibenzoyl‐l‐cystine complex into silica and green luminescent hybrid material was fabricated. H NMR and fluorescence …
Number of citations: 5 onlinelibrary.wiley.com
EM Schon, J Bachl, DD Díaz - Nanoscience & Nanotechnology …, 2014 - ingentaconnect.com
The thixotropic and injectable properties of physical aqueous gels derived from N,N'-dibenzoyl-L-cystine (1, DBC) and its dimethyl ester (2) at room temperature (RT) are described. The …
Number of citations: 1 www.ingentaconnect.com
Y Zheng, X Lin, Q Wang, W Cai, CC Zhang - Materials Research Bulletin, 2012 - Elsevier
Solid phosphors with uniform morphology can be potentially used in optoelectronic and field-effect transistor applications. In this report, Ag x Gd 1−x (MoO 4 ) 2 :Eu 3+ composites with …
Number of citations: 19 www.sciencedirect.com
EM Fry - The Journal of Organic Chemistry, 1950 - ACS Publications
Hydrogen sulfide will add to methyl-benzamidoaerylate (V) to yield the corresponding cysteine derivative (IV), but this reaction is of no value in iso-topic work because excess hydrogen …
Number of citations: 38 pubs.acs.org
JP Wojciechowski, AD Martin… - Journal of the American …, 2018 - ACS Publications
It remains challenging to program soft materials to show dynamic, tunable time-dependent properties. In this work, we report a strategy to design transient supramolecular hydrogels …
Number of citations: 107 pubs.acs.org
S Das, AK Nandi - Macromolecular Symposia, 2019 - Wiley Online Library
The lower conductivity of MoS 2 sheet presents a huge barrier for the exploitation of its supercapaciator electrode application. To alleviate this difficulty, MoS 2 quantum dots (QDs) …
Number of citations: 6 onlinelibrary.wiley.com
A Friggeri, BL Feringa, J van Esch - Journal of Controlled Release, 2004 - Elsevier
Gels of low molecular weight gelators (LMWGs) are self-assembled, thermoreversible, viscoelastic materials which can also be rendered sensitive to light, pH or chemical substances by …
Number of citations: 239 www.sciencedirect.com
FS Palumbo, G Pitarresi, A Albanese, F Calascibetta… - Acta Biomaterialia, 2010 - Elsevier
A hyaluronic acid derivative bearing pendant l-benzoyl-cysteine portions (with a derivatization degree equal to 10mol.%) was synthesized by linking N,N′-dibenzoyl-l-cystine to the …
Number of citations: 44 www.sciencedirect.com
C Fu, D He, Y Yu, S Wu, C Dong, H Wang - Journal of Luminescence, 2017 - Elsevier
Fluorescence enhancement of the fluorescence probe 1,8-anilinonaphthalenesulfonicacid (ANS) in micellar-hybridized supramolecular hydrogels consist of micelles formed by gemini …
Number of citations: 7 www.sciencedirect.com

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